

Physical and chemical properties of bis(4-iodophenyl)methanone

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Compound of Interest

Compound Name: *Bis(4-iodophenyl)methanone*

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An In-depth Technical Guide to Bis(4-iodophenyl)methanone

Introduction

Bis(4-iodophenyl)methanone, also known as 4,4'-diiodobenzophenone, is a halogenated aromatic ketone. Its molecular structure, featuring a central carbonyl group flanked by two iodophenyl rings, makes it a valuable intermediate and building block in various fields of chemical synthesis. The presence of two iodine atoms provides reactive sites for a multitude of cross-coupling reactions, while the benzophenone core imparts specific photochemical and physical properties. This guide provides a comprehensive overview of the physical and chemical properties of **bis(4-iodophenyl)methanone**, intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The fundamental physical and chemical properties of **bis(4-iodophenyl)methanone** are crucial for its handling, application, and the design of synthetic routes. These properties are summarized in the table below.

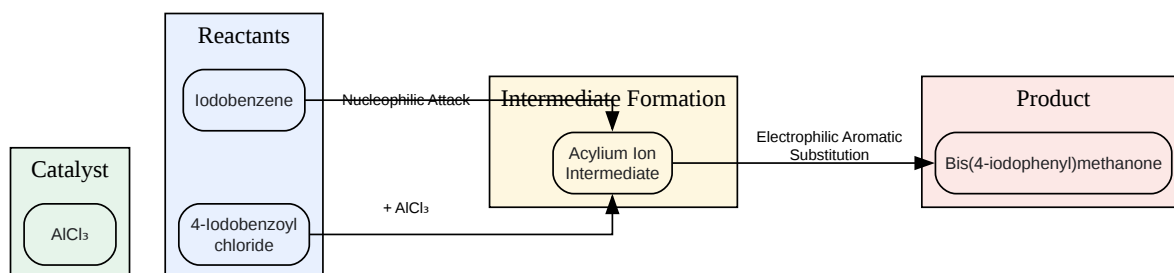
Property	Value	Source(s)
IUPAC Name	bis(4-iodophenyl)methanone	[1]
Synonyms	4,4'-Diiodobenzophenone	[1]
CAS Number	5630-56-8	[1][2]
Molecular Formula	C13H8I2O	[1][2]
Molecular Weight	434.01 g/mol	[1][2]
Appearance	Solid	[3]
Monoisotopic Mass	433.86646 Da	[1][4]
Purity	97%	[3]
InChI	InChI=1S/C13H8I2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H	[4]
InChIKey	HFRHPJJBHNBGBD-UHFFFAOYSA-N	[4]
SMILES	<chem>C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)I</chem>	[2]

Synthesis and Reactivity

Synthesis: Friedel-Crafts Acylation

A primary and industrially significant method for synthesizing diaryl ketones like **bis(4-iodophenyl)methanone** is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the reaction of an arene with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[6]

The general mechanism involves the formation of a highly reactive acylium ion, which then acts as the electrophile and is attacked by the electron-rich aromatic ring.[6] The carbonyl group of the resulting ketone is deactivating, which advantageously prevents further acylation of the product.[6]



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Caption: Friedel-Crafts acylation pathway for **bis(4-iodophenyl)methanone** synthesis.

Experimental Protocol: Synthesis of **Bis(4-iodophenyl)methanone** via Friedel-Crafts Acylation

This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) under a nitrogen atmosphere.[7]
- **Solvent Addition:** Add a suitable anhydrous solvent, such as dichloromethane (DCM) or carbon disulfide (CS₂), via a syringe.
- **Reactant Addition:** Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 4-iodobenzoyl chloride in the same anhydrous solvent to the stirred suspension.
- **Addition of Arene:** Following the addition of the acyl chloride, add iodobenzene dropwise to the reaction mixture.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, carefully quench the reaction by pouring it over crushed ice and an aqueous solution of hydrochloric acid.
- **Extraction:** Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity

The iodine substituents on the phenyl rings are key to the reactivity of **bis(4-iodophenyl)methanone**. These positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of functional groups, making this molecule a versatile precursor for the synthesis of more complex structures, including polymers and pharmacologically active molecules.

Spectroscopic Characterization

The structural elucidation of **bis(4-iodophenyl)methanone** relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

- **C=O Stretch:** A strong, sharp absorption peak is expected in the region of 1650-1700 cm^{-1} , which is characteristic of a diaryl ketone carbonyl group. The conjugation with the aromatic rings slightly lowers the frequency compared to a non-conjugated ketone.^[8]
- **C-I Stretch:** The carbon-iodine bond will exhibit a stretching vibration in the fingerprint region, typically below 600 cm^{-1} .
- **Aromatic C-H Stretch:** Peaks above 3000 cm^{-1} are indicative of the C-H stretching vibrations of the aromatic rings.

- Aromatic C=C Stretch: Absorptions in the $1450\text{--}1600\text{ cm}^{-1}$ range correspond to the carbon-carbon double bond stretching within the aromatic rings.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

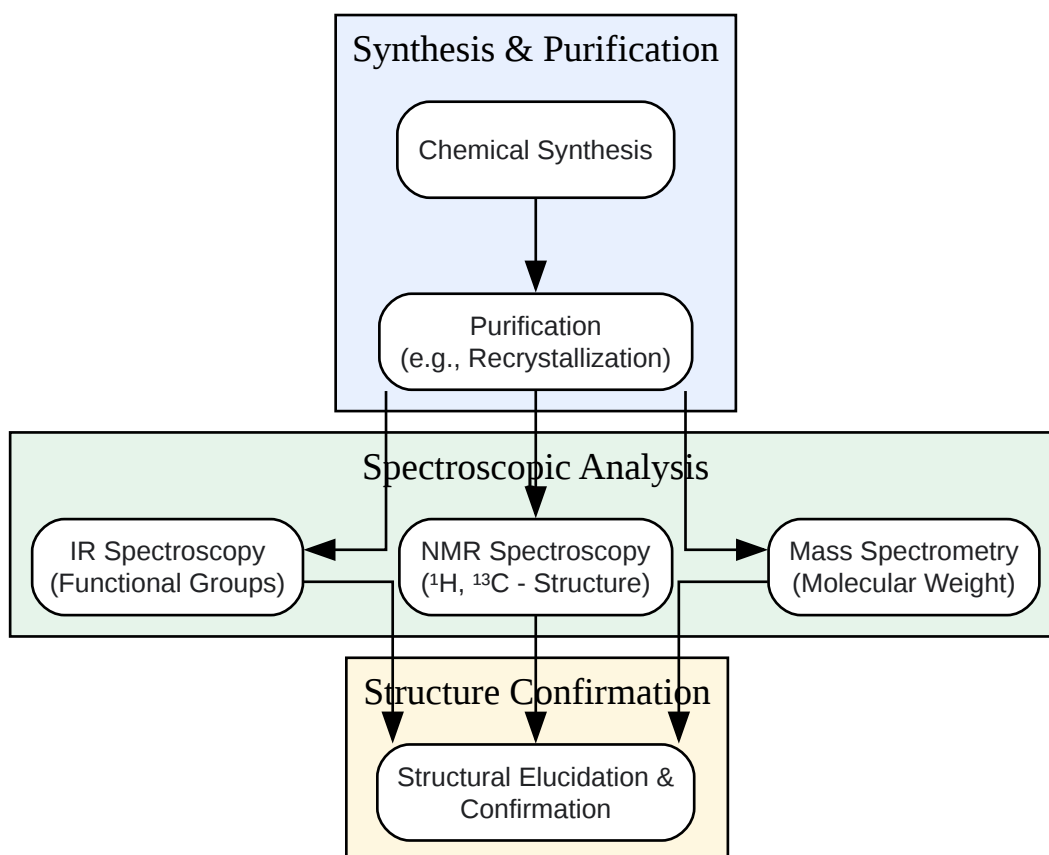
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- ^1H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm) would be anticipated, corresponding to the protons ortho and meta to the iodine atom.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the δ 190-200 ppm range), the ipso-carbons attached to the iodine atoms, and the other aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak (M^+): A prominent peak corresponding to the molecular weight of **bis(4-iodophenyl)methanone** (434.01 g/mol) is expected.[1][2] The presence of two iodine atoms will result in a characteristic isotopic pattern.
- Fragmentation: Common fragmentation pathways may involve the loss of iodine atoms and cleavage around the carbonyl group.



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Caption: A typical experimental workflow for the synthesis and characterization of **bis(4-iodophenyl)methanone**.

Applications

The unique structural features of **bis(4-iodophenyl)methanone** make it a valuable compound in several areas of research and development.

Organic Synthesis

As previously mentioned, the two iodine atoms serve as excellent handles for a variety of cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Polymer Chemistry and Materials Science

The benzophenone core is a well-known photoinitiator.[10] Derivatives of benzophenone can be used in photopolymerization processes, such as those used in 3D printing and the curing of coatings and adhesives.[10] The introduction of heavy atoms like iodine can influence the photochemical properties, potentially leading to the development of novel photoinitiators with tailored absorption characteristics and initiation efficiencies. Furthermore, **bis(4-iodophenyl)methanone** can be used as a monomer in the synthesis of high-performance polymers with enhanced thermal stability and flame retardant properties.

Drug Development

The diaryl ketone scaffold is present in a number of biologically active molecules. The ability to functionalize the iodinated positions of **bis(4-iodophenyl)methanone** provides a platform for the synthesis of libraries of compounds for screening in drug discovery programs. The iodine atoms can also be replaced with radioisotopes of iodine, making it a potential precursor for the development of radiopharmaceuticals for diagnostic imaging or targeted radiotherapy.[11]

Safety and Handling

Bis(4-iodophenyl)methanone is classified as toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Bis(4-iodophenyl)methanone is a versatile and valuable chemical compound with a rich chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important building block in organic synthesis, polymer chemistry, and materials science. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, offering a foundation for its effective use in research and development.

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